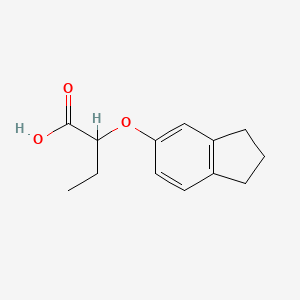
2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indene and butanoic acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid
- 2-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid
- 2-(2,3-Dihydro-1H-inden-5-yloxy)hexanoic acid
Uniqueness
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research applications where precise modulation of biological pathways is required .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFVDOPXDRISGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)
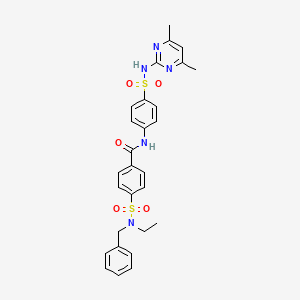
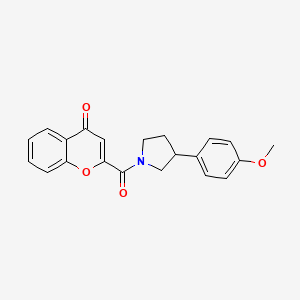
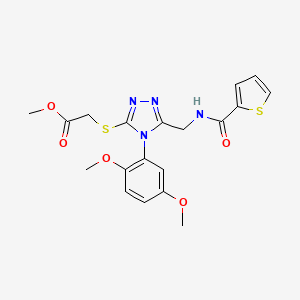
![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2756497.png)
![4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2756498.png)
![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)
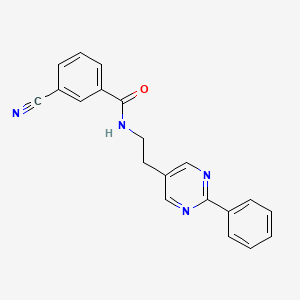
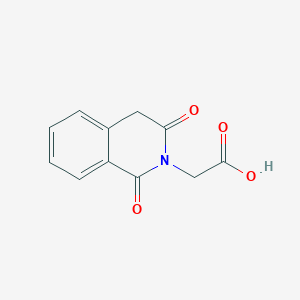
![1'-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine](/img/structure/B2756503.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2756506.png)
![[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone](/img/structure/B2756508.png)

